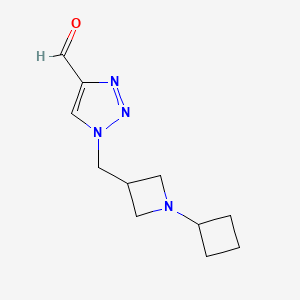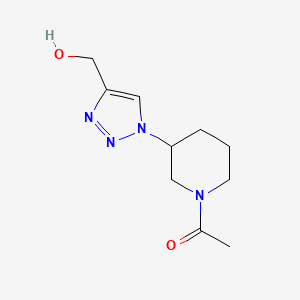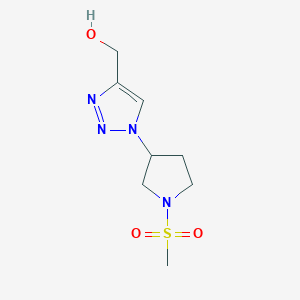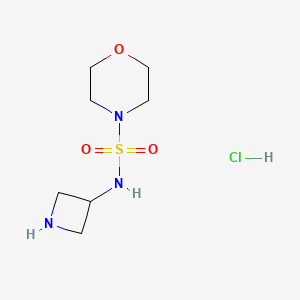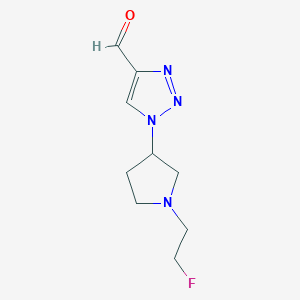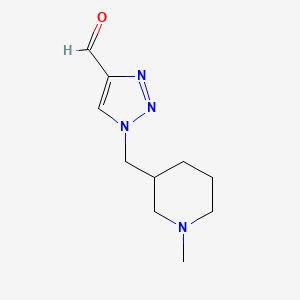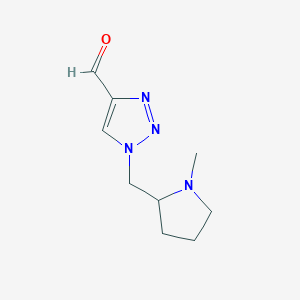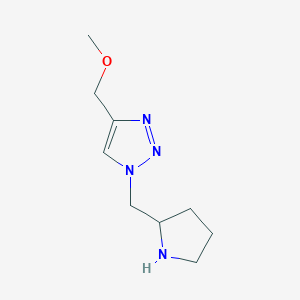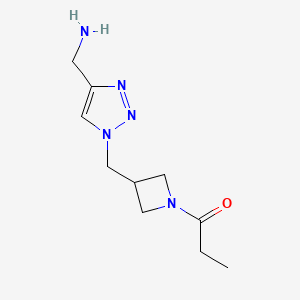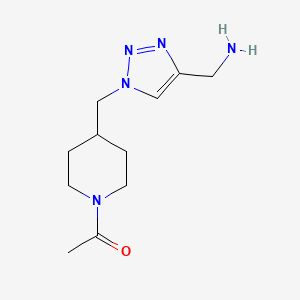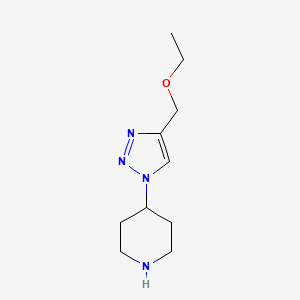
4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine” are not available, general methods for the synthesis of piperidine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. For example, 4,4′-trimethylenedipiperidine can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits .Applications De Recherche Scientifique
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound can serve as a precursor for synthesizing substituted piperidines, which are valuable for creating drugs with potential pharmacological activities . These activities include antihypertensive, analgesic, and anti-inflammatory effects, among others.
Development of Anticancer Agents
The piperidine moiety is a common feature in many anticancer drugs. By incorporating the ethoxymethyl-triazolyl group, researchers can develop novel piperidine-based compounds with potential anticancer properties. This could lead to the discovery of new therapeutic agents targeting various cancer types .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown efficacy as antimicrobial and antifungal agents. The triazolyl group in the compound can be modified to enhance these properties, potentially leading to the development of new treatments for infectious diseases caused by bacteria and fungi .
Neuropharmacological Research
The structural complexity of “4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine” makes it a candidate for neuropharmacological studies. It could be used to synthesize ligands for various neurotransmitter receptors, contributing to research in neurodegenerative diseases and cognitive disorders .
Chemical Biology and Drug Discovery
In chemical biology, this compound can be utilized to study biological systems and processes. Its unique structure allows for the exploration of new drug discovery pathways, particularly in the design of molecules with specific binding affinities to biological targets .
Supramolecular Chemistry
The triazole and piperidine rings offer opportunities for creating supramolecular structures due to their potential for hydrogen bonding and complex formation. This application is significant in the development of advanced materials and nanotechnology .
Organic Synthesis and Catalysis
This compound can act as a catalyst or intermediate in organic synthesis reactions. Its triazole group can participate in click chemistry reactions, which are valuable for constructing complex organic molecules efficiently and selectively .
Agricultural Chemistry
Piperidine derivatives can be explored for their use in agricultural chemistry, particularly as components of pesticides or herbicides. The triazolyl group’s potential reactivity with various agricultural pests could lead to the development of new, more effective agrochemicals .
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-[4-(ethoxymethyl)triazol-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-15-8-9-7-14(13-12-9)10-3-5-11-6-4-10/h7,10-11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMDCZSVXMIZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



